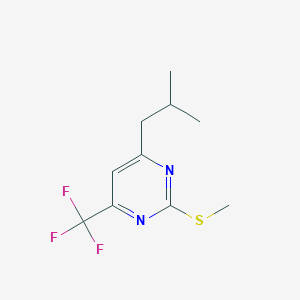![molecular formula C40H84O3S3Sn B14509532 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol CAS No. 63254-92-2](/img/structure/B14509532.png)
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol is a complex organotin compound characterized by the presence of multiple hydroxyl and sulfanyl groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include the following steps:
Preparation of Intermediate Organotin Compounds: The initial step involves the synthesis of organotin intermediates, which can be achieved through reactions between tin halides and appropriate organic ligands.
Introduction of Hydroxyl and Sulfanyl Groups: The next step involves the introduction of hydroxyl and sulfanyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include thiols and alcohols.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. industrial processes often require optimization to improve yield and reduce costs. This may include the use of catalysts, continuous flow reactors, and other advanced techniques.
化学反応の分析
Types of Reactions
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The sulfanyl groups can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the sulfanyl groups may yield thiols.
科学的研究の応用
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, the sulfanyl groups in the compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function.
類似化合物との比較
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol can be compared with other organotin compounds, such as:
Tributyltin Chloride: Known for its use as a biocide and antifouling agent, tributyltin chloride has a simpler structure and different applications compared to this compound.
Dibutyltin Dilaurate: This compound is commonly used as a catalyst in the production of polyurethane and silicone. It has a different functional group arrangement and industrial applications.
Tetramethyltin: Used in the semiconductor industry, tetramethyltin has a simpler structure and different chemical properties.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse applications and reactivity.
特性
CAS番号 |
63254-92-2 |
|---|---|
分子式 |
C40H84O3S3Sn |
分子量 |
828.0 g/mol |
IUPAC名 |
1-[butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol |
InChI |
InChI=1S/3C12H26OS.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-12(13)11-14;1-3-4-2;/h3*12-14H,2-11H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChIキー |
FPGSMLZPADIBSO-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCC(CS[Sn](CCCC)(SCC(CCCCCCCCCC)O)SCC(CCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
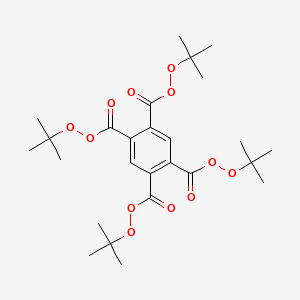

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)

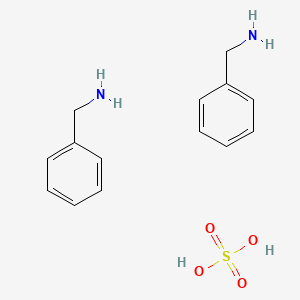
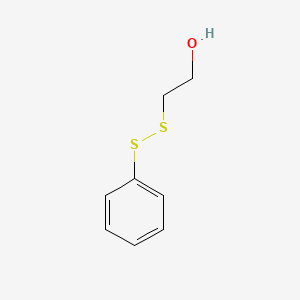
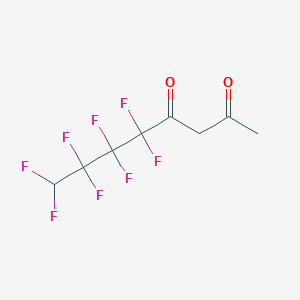

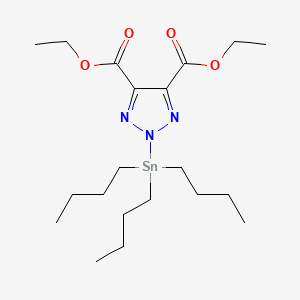
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
